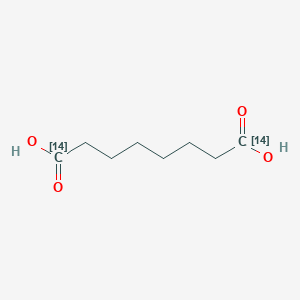

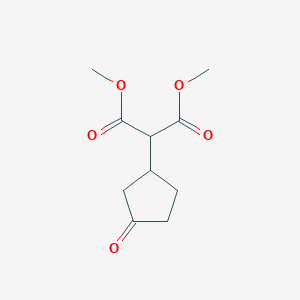

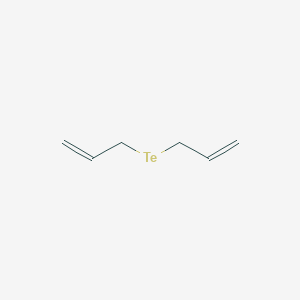

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Übersicht

Beschreibung

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester is a chemical compound used in diverse scientific research. Its applications range from organic synthesis to pharmaceutical studies, showcasing its versatility in the field .

Physical And Chemical Properties Analysis

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester has a density of 1.208g/cm3 . It has a boiling point of 288.118ºC at 760 mmHg . The flash point is 123.443ºC . The exact mass is 214.08400 . The LogP value is 0.31780 , and the vapour pressure is 0.002mmHg at 25°C . The index of refraction is 1.474 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of cyclopentenone derivatives. It serves as a precursor in various synthetic pathways due to its reactive malonate group, which can undergo condensation reactions to form more complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, Dimethyl 2-(3-oxocyclopentyl)malonate is explored for its potential in drug synthesis. Its structure is key in the development of cyclopentyl-containing drugs, which are significant in medicinal chemistry for their biological activity.

Sustainable Chemistry

The compound is involved in sustainable chemistry practices, such as mechanochemistry, which is a solvent-free, energy-efficient method. It’s used in Michael addition reactions with eco-bases derived from plants, showcasing its role in green chemistry initiatives .

Cardioprotection Studies

Research indicates that malonate derivatives can be cardioprotective. They are studied for their ability to inhibit succinate dehydrogenase, reducing ischemia/reperfusion injury, which is crucial in preventing post-myocardial infarction heart failure .

Analytical Chemistry

In analytical chemistry, Dimethyl 2-(3-oxocyclopentyl)malonate is used as a standard or reference compound in various chromatographic and mass spectrometric methods. This aids in the identification and quantification of similar compounds in complex mixtures .

Electrochemical Studies

The compound finds application in electrochemical studies for the oxidative decarboxylation of malonic acid derivatives. This process is significant in the synthesis of diketones, ketoesters, and tetraketones, which are valuable in various chemical industries .

Eigenschaften

IUPAC Name |

dimethyl 2-(3-oxocyclopentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJIHXMUUZHZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

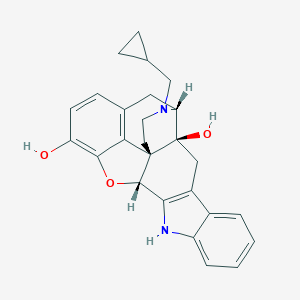

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

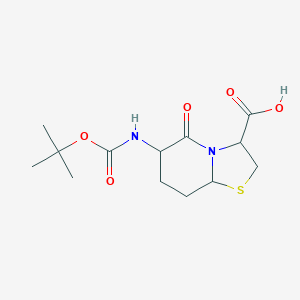

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)